molecular formula C10H13N5O B7955848 7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B7955848
M. Wt: 219.24 g/mol
InChI Key: GCOZVHOXYURGLR-UHFFFAOYSA-N
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Description

Compound “7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves the use of high-purity reagents and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of compound “this compound” is carried out in large-scale reactors where parameters such as temperature, pressure, and pH are meticulously controlled. The process may involve multiple steps, including purification and isolation techniques to achieve the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions involving compound “this compound” often require specific reagents such as oxidizing agents, reducing agents, and catalysts. Conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and yield.

Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques such as spectroscopy and chromatography.

Scientific Research Applications

Compound “7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of compound “7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The exact mechanism depends on the context of its use and the biological system involved.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Each of these compounds has unique characteristics that distinguish them from compound “7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one,” making it a valuable entity in its own right.

Properties

IUPAC Name

7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-7-6-8(16)11-9-12-10(13-15(7)9)14-4-2-3-5-14/h6H,2-5H2,1H3,(H,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOZVHOXYURGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2N1NC(=N2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C2N1NC(=N2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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